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Compound of Interest |

Compound Name: AM-211 sodium
CAS No.: 1263077-74-2
Cat. No.: B605371
. J

Executive Summary & Mechanism of Action

AM-211 sodium is a potent, highly selective, and orally bioavailable antagonist of the
Prostaglandin D2 receptor 2 (DP2), historically known as CRTH2 (Chemoattractant Receptor-
homologous molecule expressed on Th2 cells).[1]

In the context of allergic inflammation and asthma drug development, AM-211 serves as a
critical tool compound.[1] It functions by competitively blocking the binding of Prostaglandin D2
(PGD2) to the DP2 receptor.[1] Since DP2 is a Gi/o-coupled GPCR, its activation by PGD2
typically inhibits adenylyl cyclase (lowering cAMP), induces calcium mobilization, and drives
chemotaxis in Th2 lymphocytes, eosinophils, and basophils.

Mechanistic Pathway:

e Agonist (PGD2): Binds DP2
Activates G
i
Inhibits Adenylyl Cyclase

cAMP

Chemotaxis/Activation.
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¢ Antagonist (AM-211): Binds DP2
Prevents G
i activation

Restores cAMP levels (in the presence of Forskolin)

Blocks Chemotaxis.[1]
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Caption: AM-211 competitively antagonizes DP2, preventing Gi-mediated inhibition of cAMP
accumulation.[1]

Material Preparation & Handling[2]

Scientific Rationale: AM-211 is supplied as a sodium salt to improve aqueous solubility
compared to its free acid form.[1] However, for precise IC50 determination, initial reconstitution
in an organic solvent (DMSO) is recommended to ensure complete solubilization before dilution
into aqueous buffers.

I ficati

Property Value Notes
) Do not confuse with Sodium
Compound Name AM-211 Sodium
Benzoate (E211)
Use this value for Molarity
MW 522.5 g/mol )
calculations
Target DP2 (CRTH2) IC50: ~4.9 nM (Human) [1]
B DMSO (>50 mg/mL); Water DMSO stock recommended for
Solubility i .
(Variable) stability
Storage -20°C (Solid); -80°C (Solution) Protect from light and moisture

Reconstitution Protocol

e Stock Solution (10 mM):
o Weigh 5.23 mg of AM-211 Sodium.[1]
o Dissolve in 1.0 mL of sterile, anhydrous DMSO.

o Vortex for 30 seconds until the solution is perfectly clear.
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o Validation: Inspect for particulates.[2] If cloudy, sonicate for 5 minutes at room
temperature.

e Aliquot & Storage:
o Divide into 50 pL aliquots in amber microcentrifuge tubes.

o Store at -80°C. Avoid freeze-thaw cycles (>3 cycles degrades potency).[1]

Cell Culture Models

To evaluate AM-211, you must use a cell system expressing DP2.[1][3]

e Primary Model (Physiological): Human Th2-polarized T cells or Eosinophils isolated from
whole blood.[1]

e Screening Model (Robust): HEK293 or CHO cells stably transfected with human DP2 (hDP2-
HEK293).[1]

Note: The protocol below focuses on the hDP2-HEK293 model using a cAMP Functional
Assay, as this provides the most quantitative and reproducible data for potency determination.

Experimental Protocol: cAMP Modulation Assay

Objective: Determine the antagonistic potency (IC50) of AM-211 against PGD2-induced Gi
signaling. Principle: PGD2 inhibits Forskolin-induced cAMP production.[1] AM-211 reverses this
inhibition.[1]

Reagents Required[1][4]

o Assay Buffer: HBSS + 20 mM HEPES + 0.1% BSA (Fatty-acid free) + 500 uM IBMX
(Phosphodiesterase inhibitor).[1] Note: BSA is critical to mimic physiological protein binding.

[1]
o Stimulation Mix: PGD2 (Agonist) + Forskolin (Adenylyl cyclase activator).[1]

o Detection System: HTRF cAMP kit (Cisbio) or cAMP-Glo (Promega).[1]
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Step-by-Step Workflow
Step 1: Cell Preparation[1]
e Harvest hDP2-HEK293 cells at 80-90% confluency.[1]

e Resuspend cells in Assay Buffer at a density of 2 x 10”6 cells/mL.

e Dispense 5 pL (10,000 cells) per well into a white 384-well low-volume plate.

Step 2: Antagonist (AM-211) Pre-incubation[1]

e Prepare a 4X serial dilution of AM-211 in Assay Buffer.[1]
o Start at 10 uM (final assay conc)

1:3 dilutions down to 0.1 nM.

o Include a "Vehicle Only" control (DMSO matched).
e Add 5 pL of 4X AM-211 to the cells.
e Incubate: 15 minutes at Room Temperature (RT).

o Why? Allows AM-211 to reach equilibrium occupancy at the receptor before the agonist
competes.[1]

Step 3: Agonist Stimulation[1]

e Prepare 2X Stimulation Mix:
o Forskolin: Final assay concentration should be 10 uM (prepare 20 uM).

o PGD2: Final assay concentration should be EC80 (typically ~10-30 nM for hDP2).[1]
Prepare 2X concentration.

e Add 10 pL of Stimulation Mix to the wells.

¢ Incubate: 30-45 minutes at RT.
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Step 4: Detection & Analysis

o Add detection reagents (CAMP-d2 and Anti-cAMP-Cryptate) as per kit manufacturer
instructions.[1]

e Incubate 1 hour.

e Read plate on a TR-FRET compatible reader (e.g., EnVision).

Experimental Workflow Diagram
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Caption: Step-wise addition protocol for the cCAMP competition assay.

Data Analysis & Quality Control
Calculation of IC50

Since AM-211 restores cCAMP levels suppressed by PGD2, the data will form a sigmoidal dose-
response curve where Signal increases with AM-211 concentration.[1]

» Normalize Data:
o 0% Effect (Min Signal): Cells + PGD2 + Forskolin + Vehicle (Max suppression of CAMP).[1]
o 100% Effect (Max Signal): Cells + Vehicle + Forskolin (No PGD2 suppression).

o Curve Fit: Use a 4-parameter logistic (4PL) non-linear regression:

[1]

o Expected Results:
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Troubleshooting Guide

o IC50: 4.0 — 8.0 nM (in the presence of 0.1-0.2% BSA) [1][2].[1]

o Hill Slope: ~1.0 (Indicative of 1:1 competitive binding).

Issue Probable Cause Solution

Reduce BSAto 0.1% or
High IC50 (>20 nM) High Protein Binding ensure PGD2 conc is not
>EC80.[1]

PGD2 is labile. Prepare fresh

No "Window" PGD2 degraded ) ]
from ethanolic stock daily.
Ensure final DMSO < 0.5%.
Variable Replicates DMSO tolerance Use AM-211 Sodium for better
aqueous mixing.[1]
_ _ Verify DP2 surface expression
Low Signal Poor Transfection )
via Flow Cytometry.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti
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and industry. Email: info@benchchem.com
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